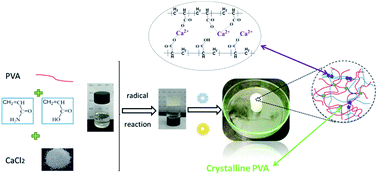Triple network hydrogels (TN gels) prepared by a one-pot, two-step method with high mechanical properties
RSC Advances Pub Date: 2018-02-12 DOI: 10.1039/C7RA13360J
Abstract
In this work, poly(vinyl alcohol) (PVA) was incorporated into the networks of polyacrylamide/polyacrylic acid (PAM/PAA) to prepare novel PAM/PAA/PVA Triple-network (TN) hydrogels by an in situ polymerization and repeated freezing–thawing (F–T) process. The TN hydrogels have not only high mechanical strength, but also a moderate swelling ability by varying the weight ratio of calcium chloride (CaCl2) and PVA and free shaping. The compressive stress of the as-prepared hydrogels could reach 11 MPa, and the highest stretching stress could reach 0.8 MPa. Upon mechanical loading, the coordination network between PAA and CaCl2 served as sacrificial bonds to efficiently dissipate energy. However, they can reform when the mechanical load is released, resulting from the fast coordination between PAA and Ca2+. Therefore, TN hydrogels have potential application in biomaterials.

Recommended Literature
- [1] Effect of stereoisomerism of the alkyl chain on the gas sensing properties based on perylene dyes†
- [2] Solvent-free synthesis and purification of a photoproduct via sublimation of a tetrahalogenated template†
- [3] First-generation hybrid MEMS gas chromatograph
- [4] Hot off the Press
- [5] A study on the rules of ligands in highly efficient Ru–amide/AC catalysts for acetylene hydrochlorination†
- [6] Development of a series of flurbiprofen and zaltoprofen platinum(iv) complexes with anti-metastasis competence targeting COX-2, PD-L1 and DNA†
- [7] Stereochemical course of cobalamin-dependent radical SAM methylation by TokK and ThnK†
- [8] Inside back cover
- [9] Retracted Article: Computational fluid dynamics modeling of the millisecond methane steam reforming in microchannel reactors for hydrogen production
- [10] InSe: a two-dimensional semiconductor with superior flexibility†










